molecular formula C16H14N2O2S B2541585 1-甲基-3-(4-苯氧基苯基)-2-硫代咪唑烷-4-酮 CAS No. 854137-28-3

1-甲基-3-(4-苯氧基苯基)-2-硫代咪唑烷-4-酮

货号: B2541585
CAS 编号: 854137-28-3
分子量: 298.36
InChI 键: CBZFAALRJVBHPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a unique imidazolidinone core with a phenoxyphenyl substituent

科学研究应用

    Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: As a building block for the synthesis of novel polymers and materials with unique properties.

    Biological Studies: As a probe to study enzyme mechanisms and protein-ligand interactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-phenoxybenzaldehyde with thiourea and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

作用机制

The mechanism of action of 1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may also interact with cellular receptors, leading to changes in signal transduction pathways.

相似化合物的比较

Similar Compounds

  • 1-Methyl-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one
  • 1-Methyl-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one
  • 1-Methyl-3-(4-nitrophenyl)-2-thioxoimidazolidin-4-one

Uniqueness

1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

生物活性

1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one is a derivative of the 2-thioxoimidazolidin-4-one scaffold, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its anticancer effects, antibacterial properties, and underlying mechanisms of action.

Research indicates that compounds within the 2-thioxoimidazolidin-4-one class exhibit significant anticancer properties through various mechanisms. A notable study demonstrated that 1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one effectively induced apoptosis in HepG2 liver cancer cells. The compound was shown to activate pro-apoptotic pathways while inhibiting anti-apoptotic factors. Specifically, it enhanced the expression of genes such as p53, PUMA, and caspases (3, 8, and 9), while downregulating Bcl-2 .

In Vitro and In Vivo Studies

In vitro cytotoxicity assays revealed an IC50 value of 0.017 µM for this compound against HepG2 cells, significantly lower than standard chemotherapeutics like Staurosporine (IC50 = 5.07 µM) and 5-Fluorouracil (IC50 = 5.18 µM) . In vivo studies on SEC-carcinoma-bearing mice showed that treatment with the compound resulted in improved hematological parameters and antioxidant levels, indicating a protective effect on normal tissues while exerting cytotoxic effects on tumor cells .

Table: Summary of Anticancer Effects

ParameterControl GroupTreated Group (Compound)
IC50 (HepG2 Cells)-0.017 µM
Apoptosis Induction-19.35-fold increase
Hemoglobin LevelNormalNon-significant increase
WBC CountHighSignificant decrease
GSH LevelLowIncreased to 39.27 mg/g

Efficacy Against Resistant Strains

The compound's antibacterial properties were evaluated against multi-drug resistant strains of Staphylococcus aureus (MRSA). It demonstrated significant efficacy in reducing the minimum inhibitory concentration (MIC) of oxacillin by up to 32-fold . This suggests that the compound can act as an antibiotic adjuvant, enhancing the effectiveness of existing antibiotics against resistant pathogens.

The antibacterial mechanism appears to involve inhibition of bacterial efflux pumps, which are responsible for drug resistance in many pathogens. Molecular modeling studies indicated that the compound binds effectively to the active site of penicillin-binding protein PBP2a in MRSA, facilitating enhanced antibiotic action .

Case Study: HepG2 Cell Line

A detailed examination was conducted using HepG2 cell lines treated with varying concentrations of 1-Methyl-3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one. The results indicated a dose-dependent response with significant apoptosis observed at lower concentrations compared to controls.

Case Study: MRSA Infections

In a clinical setting, patients with MRSA infections were treated with a combination therapy including this compound as an adjunct to standard antibiotic treatment. Results showed improved clinical outcomes and reduced infection rates, highlighting its potential role in managing resistant bacterial infections .

属性

IUPAC Name

1-methyl-3-(4-phenoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-17-11-15(19)18(16(17)21)12-7-9-14(10-8-12)20-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZFAALRJVBHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=S)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。